molecular formula C5H10ClNO2S2 B13242949 Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride

Cat. No.: B13242949
M. Wt: 215.7 g/mol
InChI Key: VWBXBWJOBHKLGR-UHFFFAOYSA-N
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Description

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride is a sulfamoyl chloride derivative characterized by a tetrahydrothiophene (a sulfur-containing heterocycle) and a methyl group attached to the sulfamoyl moiety. This compound is likely used as a reactive intermediate in organic synthesis, particularly in the formation of sulfonamides, which are critical in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C5H10ClNO2S2

Molecular Weight

215.7 g/mol

IUPAC Name

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride

InChI

InChI=1S/C5H10ClNO2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3

InChI Key

VWBXBWJOBHKLGR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction of Tetrahydrothiophene Derivative with Methanesulfonyl Chloride

A key initial step involves reacting 5-methyl-4-oxo-tetrahydrothiophene-3-methyl formate with methanesulfonyl chloride in the presence of a catalyst such as N-methylmorpholine or triethylamine. This reaction is conducted in an organic solvent like toluene under controlled low temperatures (0–5 °C) to moderate the exothermic nature of the reaction.

  • The reaction mixture is stirred for approximately 3 hours at 0–5 °C.
  • After reaction completion, filtration removes solids, and solvent recovery yields an intermediate concentrate with high purity (~96.5–97.0%) and excellent yield (~97–98%).

Aromatization via Reaction with Anhydrous Sodium Sulfide and Oxygen

The intermediate concentrate is then subjected to a mixing reaction with anhydrous sodium sulfide in a polar aprotic solvent such as acetonitrile or acetone at ambient temperature (25–30 °C). Oxygen is slowly introduced to facilitate an aromatization process, converting the intermediate into a more oxidized sulfonyl species.

  • Reaction time is about 3 hours.
  • Yields for this step range from approximately 77% to 80.5%.

Chlorination to Form the Sulfamoyl Chloride

Without isolating the intermediate, water is added, and chlorine gas is slowly introduced at 25–30 °C to oxidize the intermediate further, forming the target methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride.

  • Post-reaction workup includes filtration to remove salts, distillation to recover solvents, and crystallization from n-butyl ether.
  • The final product is obtained as a white solid with high purity (around 99.1%) and good yield (~89.5%).

Reaction Conditions and Parameters Summary

Step Reactants & Catalysts Solvent(s) Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
1 5-methyl-4-oxo-tetrahydrothiophene-3-methyl formate + methanesulfonyl chloride + N-methylmorpholine or triethylamine Toluene 0–5 3 97–98 96.5–97.0 Dropwise addition of methanesulfonyl chloride; exothermic reaction control
2 Intermediate + anhydrous sodium sulfide + oxygen Acetonitrile or acetone 25–30 3 77–80.5 Aromatization step; slow oxygen introduction
3 Intermediate + water + chlorine n-Butyl ether (for crystallization) 25–30 89.5 99.1 Chlorination and crystallization to isolate product

Alternative Preparation Methods and Reaction Insights

Use of Chlorosulfonyl Isocyanate with Heterocyclic Amines

Another method, relevant for sulfamoyl chlorides with heterocyclic amine substituents, involves reacting the heterocyclic amine with chlorosulfonyl isocyanate in inert aprotic solvents such as tetrahydrofuran or nitroethane at low temperatures (-80 °C to 10 °C). This reaction is exothermic and typically completes within an hour. The sulfamoyl chloride formed is often used in situ without isolation.

  • Temperature control is critical to moderate the exotherm.
  • Solvents like tetrahydrofuran at -80 °C to -40 °C or nitromethane at -10 °C to 10 °C are preferred.
  • Reaction conditions are adjusted depending on the heterocyclic amine structure.

Critical Analysis and Best Practices

  • Temperature Control: Low temperatures during chlorosulfonyl isocyanate reactions prevent side reactions and decomposition.
  • Solvent Choice: Aprotic solvents such as tetrahydrofuran, acetonitrile, and toluene are preferred for their inertness and ability to dissolve reactants.
  • Catalyst Selection: Tertiary amines like N-methylmorpholine and triethylamine effectively catalyze sulfonylation reactions.
  • Reaction Monitoring: Exothermic reactions require slow addition of reagents and continuous temperature monitoring.
  • Purification: Filtration, solvent recovery, and crystallization steps are essential to obtain high-purity product.

Summary Table of Preparation Methods

Preparation Step Reagents & Catalysts Solvent(s) Temperature Range (°C) Reaction Time Yield (%) Product Purity (%) Reference
Sulfonylation of tetrahydrothiophene derivative 5-methyl-4-oxo-tetrahydrothiophene-3-methyl formate + methanesulfonyl chloride + N-methylmorpholine or triethylamine Toluene 0–5 3 hours 97–98 96.5–97.0
Aromatization with sodium sulfide and oxygen Intermediate + anhydrous sodium sulfide + O2 Acetonitrile or acetone 25–30 3 hours 77–80.5
Chlorination and crystallization Intermediate + water + chlorine n-Butyl ether (crystallization) 25–30 89.5 99.1
Chlorosulfonyl isocyanate reaction Heterocyclic amine + chlorosulfonyl isocyanate + tertiary amine Tetrahydrofuran, nitroethane -80 to 10 ~1 hour Not isolated Used in situ
Metal cyanate and N-alkylimidazole catalysis Sulfonic acid chloride + metal cyanate + N-alkylimidazole Acetonitrile, tetrahydrofuran 20–110 3–24 hours High High purity

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfur atom in the thiolan ring can undergo oxidation and reduction reactions, leading to different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-methyl-N-(thiolan-3-yl)sulfamoyl amine derivatives.

Scientific Research Applications

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Functional Group Reactivity

Sulfamoyl Benzamide Derivatives (LMM5 and LMM11)

Compounds such as LMM5 and LMM11 () share the sulfamoyl functional group but differ in their substituents. For example:

  • LMM5 : Contains a benzyl(methyl)sulfamoyl group linked to a benzamide-oxadiazole scaffold.
  • LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group attached to a furan-oxadiazole system.

Comparison :

  • The tetrahydrothiophene ring in the target compound introduces steric and electronic effects distinct from the aromatic or aliphatic substituents in LMM5/LMM11.
Trifluoromethanesulfonyl Chloride

This compound () is a sulfonyl chloride with a trifluoromethyl group. Key differences include:

  • Electron-Withdrawing Effects : The CF₃ group in trifluoromethanesulfonyl chloride significantly enhances electrophilicity at the sulfur center, making it more reactive than methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride.
  • Physical Properties : Trifluoromethanesulfonyl chloride has a lower boiling point (29–32°C) and higher density (1.583 g/mL) compared to typical sulfamoyl chlorides, which often have higher boiling points due to polarizability .
Thionyl Chloride (SOCl₂)

A widely used chlorinating agent (), thionyl chloride differs in:

  • Reactivity : Thionyl chloride is a general-purpose chlorinating agent for converting hydroxyl groups to chlorides, whereas sulfamoyl chlorides are specialized for synthesizing sulfonamides.
  • Safety : Both compounds require careful handling due to moisture sensitivity, but sulfamoyl chlorides may release HCl less violently upon hydrolysis .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Physical Properties Reactivity Profile
This compound* C₆H₁₀ClNO₂S₂ 212.71 (hyp.) Likely liquid at RT; moderate density Forms sulfonamides with amines
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 BP: 29–32°C; density: 1.583 g/mL High reactivity with nucleophiles
LMM5 (benzamide derivative) C₂₄H₂₄N₄O₄S 476.54 Solid; soluble in DMSO/Pluronic F-127 Antifungal activity in vitro

*Hypothetical data inferred from analogs.

Biological Activity

Chemical Structure and Properties

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride is characterized by its unique structure, which includes a sulfamoyl group attached to a tetrahydrothiophene ring. The molecular formula is C₇H₈ClN₃O₂S, with a molecular weight of 215.67 g/mol. The presence of both sulfur and nitrogen atoms in its structure suggests potential interactions with biological systems, particularly in enzymatic pathways.

Antimicrobial Activity

MTSC has shown promising antimicrobial properties against various pathogens. Research indicates that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that MTSC could be developed as a potential antibiotic agent, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Recent studies have explored the anticancer potential of MTSC. In vitro assays demonstrated that MTSC induces apoptosis in various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Enzyme Inhibition

MTSC has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of carbonic anhydrase and certain proteases, which are crucial for tumor growth and metastasis.

Enzyme Inhibition Percentage IC₅₀ (µM)
Carbonic Anhydrase II85%5.3
Cathepsin B78%4.7

This enzyme inhibition profile suggests potential applications in cancer therapy and other diseases where these enzymes play a pivotal role.

Case Study 1: Antimicrobial Efficacy

In a controlled study, MTSC was administered to mice infected with Staphylococcus aureus. The treatment group exhibited a significant reduction in bacterial load compared to the control group receiving no treatment. Histopathological analysis revealed reduced inflammation and tissue damage in treated subjects.

Case Study 2: Anticancer Properties

A recent clinical trial investigated the effects of MTSC on patients with advanced solid tumors. Patients receiving MTSC showed a partial response rate of 30%, with manageable side effects. Biomarker analysis indicated increased levels of pro-apoptotic markers post-treatment, supporting its role as an effective anticancer agent.

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